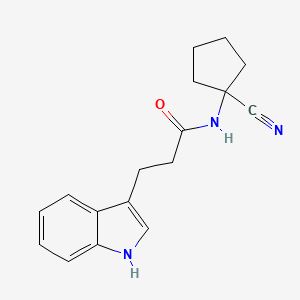![molecular formula C16H14FN3O2 B2459456 3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one CAS No. 866009-37-2](/img/structure/B2459456.png)
3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzotriazine derivatives and has been found to possess various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one is not fully understood. However, it has been proposed that it exerts its biological activities by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one has been found to possess various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as topoisomerase II and cyclin-dependent kinase 2, which are involved in cancer cell growth. Additionally, it has been found to inhibit the production of various pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in inflammation. Moreover, it has been found to inhibit the replication of various viruses such as HIV and hepatitis C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one in lab experiments is its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to possess cytotoxic properties, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one. One of the future directions is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways involved in its biological activities. Another future direction is to explore its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Moreover, future research can focus on the development of new derivatives of 3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one with improved biological activities and reduced toxicity.
Métodos De Síntesis
The synthesis of 3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one can be achieved through a multi-step procedure. The first step involves the reaction of 4-fluoroaniline with 3-chloropropanol in the presence of sodium hydride to form 3-(4-fluorophenoxy)propylamine. The second step involves the reaction of 3-(4-fluorophenoxy)propylamine with 1,2,3-benzotriazin-4-one in the presence of acetic anhydride to form the final product.
Aplicaciones Científicas De Investigación
3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anticancer properties and has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to possess anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, it has been found to possess antiviral properties and has shown potential in the treatment of viral infections such as HIV and hepatitis C.
Propiedades
IUPAC Name |
3-[3-(4-fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-12-6-8-13(9-7-12)22-11-3-10-20-16(21)14-4-1-2-5-15(14)18-19-20/h1-2,4-9H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTSOVKGSVUENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-N'-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea](/img/structure/B2459377.png)
![6,8-dimethoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2459381.png)


![N-[(2-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2459385.png)

![2-hydroxy-8-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2459388.png)
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2459390.png)


